Lysyl-phenylalanyl-lysine

Descripción general

Descripción

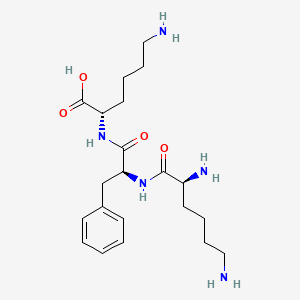

Lysyl-phenylalanyl-lysine is a tripeptide composed of the amino acids lysine, phenylalanine, and lysine. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and materials science. The presence of lysine and phenylalanine residues imparts unique chemical and biological properties to this tripeptide.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of lysyl-phenylalanyl-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Resin Loading: The initial amino acid (lysine) is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

Coupling: The next amino acid (phenylalanine) is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for the final amino acid (lysine).

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired tripeptide.

Análisis De Reacciones Químicas

Types of Reactions: Lysyl-phenylalanyl-lysine can undergo various chemical reactions, including:

Oxidation: The amino groups in lysine residues can be oxidized to form aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert disulfide bonds (if present) to thiols.

Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate can be used under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Reagents such as acyl chlorides or isocyanates can be used for nucleophilic substitution.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of thiols from disulfides.

Substitution: Formation of amides or ureas.

Aplicaciones Científicas De Investigación

Biochemical Research Applications

Protein Interactions and Enzyme Specificity

Lysyl-phenylalanyl-lysine is being investigated for its role in protein-protein interactions. The presence of lysine residues can facilitate binding to negatively charged molecules, which is crucial in enzyme-substrate specificity. Studies have shown that peptides containing lysine can influence the activity of various enzymes by acting as substrates or inhibitors .

Post-Translational Modifications

Lysine residues are known to undergo various post-translational modifications, such as acetylation and methylation, which can alter protein function and interactions. This tripeptide may serve as a model compound to study these modifications' effects on protein behavior and cellular processes .

Industrial Applications

Biomaterials Development

this compound is utilized in developing biomaterials due to its biocompatibility and ability to form hydrogels. These materials can be used in tissue engineering and regenerative medicine applications, where scaffolding for cell growth is required .

Peptide Synthesis

The compound serves as a building block for synthesizing more complex peptides and proteins. Its structural properties make it an attractive candidate for creating novel peptides with specific biological activities or enhanced stability.

Case Studies

Mecanismo De Acción

The mechanism of action of lysyl-phenylalanyl-lysine involves its interaction with specific molecular targets. The lysine residues can form hydrogen bonds and electrostatic interactions with negatively charged groups, while the phenylalanine residue can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biological pathways.

Comparación Con Compuestos Similares

Lysyl-lysyl-lysine: A tripeptide with three lysine residues, lacking the hydrophobic phenylalanine.

Phenylalanyl-phenylalanyl-phenylalanine: A tripeptide with three phenylalanine residues, lacking the charged lysine groups.

Lysyl-phenylalanyl-phenylalanine: A tripeptide with one lysine and two phenylalanine residues.

Uniqueness: Lysyl-phenylalanyl-lysine is unique due to the combination of charged lysine residues and a hydrophobic phenylalanine residue. This combination allows for diverse interactions with both hydrophilic and hydrophobic environments, making it versatile for various applications.

Actividad Biológica

Lysyl-phenylalanyl-lysine (KFK) is a dipeptide composed of lysine and phenylalanine, which are both essential amino acids with significant biological roles. This article delves into the biological activity of KFK, focusing on its mechanisms of action, physiological implications, and potential therapeutic applications, supported by recent research findings.

Structure and Properties

KFK features a unique combination of amino acids that contributes to its biological activity. The presence of lysine provides positive charge and hydrophilicity, while phenylalanine adds hydrophobic characteristics. This dual nature allows KFK to interact with various biological molecules, influencing protein structure and function.

- Protein Interactions : KFK can influence protein folding and stability due to its hydrophobic and hydrophilic properties. Research indicates that lysine residues play a crucial role in protein interactions, particularly in post-translational modifications like acetylation, which can affect protein function and localization .

- Biomolecular Condensation : Studies have shown that lysine-rich peptides can drive biomolecular condensation, forming complexes with RNA that are essential for cellular processes such as stress responses and signal transduction . KFK's ability to phase separate may contribute to its biological functions by facilitating the formation of molecular condensates.

- Inflammatory Response Modulation : Research highlights that lysine can modulate inflammatory responses. For instance, in a lipopolysaccharide-induced mouse model, lysine significantly reduced inflammation, suggesting potential therapeutic roles for KFK in inflammatory diseases .

Case Study 1: Cancer Biomarkers

A study investigated serum levels of lysine and phenylalanine in breast cancer patients, revealing that elevated levels of these amino acids correlated with disease severity and could serve as potential biomarkers for diagnosis . The findings suggest that KFK may play a role in cancer biology through its influence on cellular signaling pathways.

Case Study 2: Protein Acetylation

In another study focusing on bacterial proteins, it was found that lysine acetylation regulates various cellular processes such as transcription and metabolism. The dynamic regulation of lysine residues through acetylation emphasizes the importance of KFK in microbial physiology and pathogenicity .

Research Findings

Therapeutic Potential

The biological activities of KFK suggest several therapeutic applications:

- Cancer Treatment : Given its role in modulating amino acid levels associated with cancer progression, KFK could be explored as a biomarker or therapeutic agent.

- Anti-inflammatory Agents : The ability of lysine to reduce inflammation positions KFK as a candidate for developing anti-inflammatory therapies.

- Protein Engineering : Its unique properties may be utilized in designing peptides for targeted drug delivery systems or enhancing protein stability.

Propiedades

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35N5O4/c22-12-6-4-10-16(24)19(27)26-18(14-15-8-2-1-3-9-15)20(28)25-17(21(29)30)11-5-7-13-23/h1-3,8-9,16-18H,4-7,10-14,22-24H2,(H,25,28)(H,26,27)(H,29,30)/t16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZOFEHCPMBRNFD-BZSNNMDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60203439 | |

| Record name | Lysyl-phenylalanyl-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54925-87-0 | |

| Record name | Lysyl-phenylalanyl-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054925870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lysyl-phenylalanyl-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.